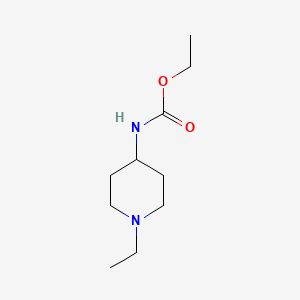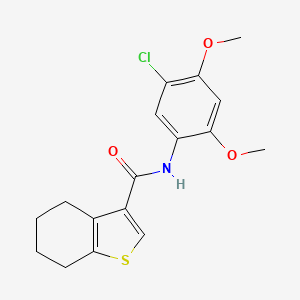![molecular formula C15H11ClN2O2S2 B3489041 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3489041.png)
5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE
Vue d'ensemble
Description
5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring.
Méthodes De Préparation
The synthesis of 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves several steps. One method includes the reaction of 5-chlorothiophene-2-carbonyl chloride with appropriate amines under controlled conditions . Industrial production methods often involve the use of hydrobromic acid in acetic acid to facilitate the reaction .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common reagents used in these reactions include hydrobromic acid, acetic acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases.
Comparaison Avec Des Composés Similaires
Similar compounds include other Factor Xa inhibitors such as rivaroxaban and apixaban. Compared to these, 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE offers unique structural features that may enhance its binding affinity and specificity for Factor Xa . Other similar compounds include:
Rivaroxaban: Another direct Factor Xa inhibitor with a similar mechanism of action.
Apixaban: Known for its high selectivity and potency as a Factor Xa inhibitor.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALWEKKKAJFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B3488989.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3489006.png)
![(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3489010.png)

![1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B3489020.png)
![methyl 4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3489024.png)

![5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3489037.png)

![5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one](/img/structure/B3489050.png)

